2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3-methylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as crystallization or distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anthelmintic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chloro and methyl groups enhances its stability and efficacy as a herbicide compared to other similar compounds .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPACJSWITQPMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211488 | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62443-89-4 | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062443894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62443-89-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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